molecular formula C14H16ClNO5S B2643347 tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate CAS No. 2138167-25-4

tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate

Cat. No.: B2643347
CAS No.: 2138167-25-4
M. Wt: 345.79
InChI Key: JMFXCUIPNZUUOG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate is a valuable synthetic intermediate designed for advanced organic synthesis and medicinal chemistry research. The presence of both a reactive chlorosulfonyl group and a Boc-protected indole nucleus makes this compound a versatile building block for constructing more complex molecules . Researchers can utilize this intermediate to introduce a sulfonyl moiety into target structures, enabling the development of sulfonamide-based compounds through reactions with various nucleophiles. The tert-butoxycarbonyl (Boc) group provides a key protective function for the indole nitrogen, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences . The 4-methoxy substituent further modifies the electronic properties of the indole system, offering a handle for additional structural diversification. This combination of features makes it particularly useful for the exploration of novel indole-derived compounds in drug discovery efforts, such as the synthesis of targeted screening libraries. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-chlorosulfonyl-4-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5S/c1-14(2,3)21-13(17)16-8-11(22(15,18)19)12-9(16)6-5-7-10(12)20-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFXCUIPNZUUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Chlorosulfonylation: The chlorosulfonyl group can be introduced using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to sulfonamide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by various nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfonamide or thiol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Biological Applications

1. Antiviral Activity
Research indicates that compounds related to indole derivatives, including tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate, exhibit significant inhibitory activity against viral proteases, such as the SARS-CoV 3CL protease. The structure of these compounds allows for effective binding and inhibition, making them potential candidates for antiviral drug development .

2. Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. The presence of the chlorosulfonyl group in this compound may enhance its reactivity and biological activity, potentially leading to novel therapeutic agents against various cancers. Studies have shown that modifications at the indole position can significantly affect cytotoxicity and selectivity towards cancer cells .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Indole Derivatives : Starting from commercially available indole carboxylic acids, the synthesis can include various protective group strategies to ensure selective functionalization.
  • Chlorosulfonation Reaction : The introduction of the chlorosulfonyl group is crucial and is typically carried out using chlorosulfonic acid under controlled conditions to prevent overreaction.
  • Purification : The final product is purified through techniques such as column chromatography to isolate the desired compound with high purity.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound from its precursor indole derivatives. The researchers characterized the product using NMR and mass spectrometry, confirming its structure and purity .

Case Study 2: Biological Evaluation

Another study focused on evaluating the antiviral activity of various indole derivatives, including this compound. The compound displayed promising inhibitory effects against viral proteases, suggesting its potential use in therapeutic applications .

Structural Insights

The crystal structure analysis of related indole compounds has revealed that modifications at specific positions can significantly influence their biological activity. For instance, the E configuration of imine units in related compounds has been noted to play a crucial role in their reactivity and interaction with biological targets .

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activities. The chlorosulfonyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate are best contextualized against analogous indole derivatives. Key comparisons include:

Substituent Diversity at Position 3

The reactivity and applications of indole derivatives are heavily influenced by substituents at position 3:

Compound Name Substituent (Position 3) Molecular Formula Key Properties/Applications References
Target compound Chlorosulfonyl (-SO₂Cl) C₁₄H₁₅ClNO₅S Sulfonylation reactions; pharmaceutical intermediate
tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate Formyl (-CHO) C₁₅H₁₅NO₄ Aldehyde intermediate for condensation reactions
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate Hydroxymethyl (-CH₂OH) C₁₄H₁₆ClNO₃ Medical intermediate; functionalization via hydroxyl group
tert-Butyl 3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methoxy-1H-indole-1-carboxylate Piperazinylmethyl ~C₂₄H₃₄N₃O₄ D2/D3 receptor agonist; enhanced solubility due to piperazine
  • Chlorosulfonyl vs. Formyl : The chlorosulfonyl group enables nucleophilic substitution (e.g., forming sulfonamides), while the formyl group facilitates condensation or reduction reactions .
  • Chlorosulfonyl vs. Hydroxymethyl : The hydroxymethyl group allows etherification or esterification, contrasting with the electrophilic nature of -SO₂Cl .
  • Chlorosulfonyl vs. Piperazinylmethyl : Bulky piperazinyl groups enhance solubility and receptor binding, whereas -SO₂Cl prioritizes covalent bond formation .

Substituent Effects at Position 4

The methoxy group at position 4 in the target compound contrasts with halogens or hydrogen in analogs:

Compound Name Substituent (Position 4) Key Effects References
Target compound Methoxy (-OCH₃) Electron donation; stabilizes indole π-system
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate Chloro (-Cl) Electron withdrawal; directs electrophilic substitution
tert-Butyl 4-fluoro-1H-indole-1-carboxylate derivatives Fluoro (-F) Enhanced metabolic stability; halogen bonding
  • Methoxy vs. Halogens : Methoxy groups increase electron density, favoring electrophilic aromatic substitution at position 3, while halogens (Cl, F) deactivate the ring but improve stability .

Biological Activity

Tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate (CAS No. 2138167-25-4) is a synthetic compound belonging to the indole class, characterized by its unique chlorosulfonyl and methoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₄H₁₆ClNO₅S
  • Molecular Weight : 345.8 g/mol
  • Physical State : Crystalline solid, white to light yellow in color
  • Solubility : Soluble in polar organic solvents such as ethanol and methanol

Synthesis

The synthesis of this compound typically involves the reaction of 3-indolecarboxylic acid with tert-butyl chloroformate and chlorosulfonic acid under reflux conditions in dry dichloromethane. Purification is generally achieved through column chromatography .

Inhibitory Activity Against SARS-CoV Protease

A noteworthy study explored the compound's structure-activity relationship in relation to SARS-CoV 3CL protease inhibition. The presence of a methoxy group at the 4-position on the indole unit was found to significantly enhance inhibitory potency. For instance, derivatives with this substitution exhibited IC₅₀ values as low as 0.74 μM, indicating promising antiviral activity .

CompoundIC₅₀ (μM)Description
5c 0.74Lead compound with 4-methoxy substitution
5d 6.05-methoxy derivative
5g 12.66-methoxy derivative

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chlorosulfonyl group may play a role in interacting with biological targets, potentially through covalent modification mechanisms that inhibit enzyme activity .

Study on Antiviral Activity

In a study focusing on the development of dipeptide-type inhibitors for SARS-CoV, compounds similar to this compound were synthesized and evaluated for their ability to inhibit viral proteases. The findings indicated that modifications at the indole position significantly affected inhibitory potency, reinforcing the importance of structural optimization in drug design .

Applications in Research

This compound serves as a versatile building block in organic synthesis, particularly for creating novel indole derivatives with potential therapeutic applications. Its role as a reagent for protecting amino and carboxylic groups further enhances its utility in medicinal chemistry .

Q & A

Q. What are the standard characterization techniques for confirming the structure of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate?

Answer: The compound’s structure is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example:

  • ¹H NMR : Peaks for tert-butyl groups appear at ~1.5 ppm (singlet), methoxy protons at ~3.8 ppm, and indole aromatic protons between 6.8–8.5 ppm.
  • IR : Stretching bands for sulfonyl chloride (S=O, ~1350–1400 cm⁻¹) and ester carbonyl (C=O, ~1700–1750 cm⁻¹) are critical .
  • HRMS : Exact mass determination ensures molecular formula consistency (C₁₄H₁₆ClNO₅S).

Q. How can researchers safely handle the chlorosulfonyl group during synthesis?

Answer: The chlorosulfonyl group is highly reactive and moisture-sensitive. Key precautions include:

  • Conducting reactions under inert atmosphere (N₂/Ar) and anhydrous conditions.
  • Using cold traps or scrubbers to neutralize HCl gas byproducts.
  • Employing protective equipment (gloves, goggles) and working in fume hoods to avoid inhalation .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the sulfonation of 4-methoxyindole derivatives?

Answer: Regioselectivity at the 3-position of indole can be controlled by:

  • Electrophilic directing groups : The 4-methoxy group directs sulfonation to the 3-position via resonance stabilization.
  • Temperature modulation : Lower temperatures (−10°C to 0°C) favor kinetic control, reducing side reactions.
  • Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

Q. How do steric effects from the tert-butyl group influence reactivity in downstream functionalization?

Answer: The bulky tert-butyl group:

  • Shields the indole N–H , enabling selective reactions at the chlorosulfonyl moiety.
  • Limits access to the ester carbonyl , requiring strong nucleophiles (e.g., Grignard reagents) for ester hydrolysis.
  • Affects crystallization : Tert-butyl derivatives often form stable crystals, aiding purification .

Q. What analytical methods resolve contradictions in stability data for sulfonyl chloride intermediates?

Answer: Discrepancies in thermal stability (e.g., decomposition temperature) can arise from impurities or moisture content. Resolve via:

  • Differential Scanning Calorimetry (DSC) : Quantifies decomposition onset temperatures.
  • Karl Fischer titration : Measures trace water content.
  • Accelerated stability studies : Storage under controlled humidity/temperature to predict shelf life .

Methodological Challenges

Q. How can researchers mitigate competing side reactions during sulfonyl chloride installation?

Answer: Common side reactions (e.g., over-sulfonation or hydrolysis) are minimized by:

  • Stoichiometric control : Use 1.05–1.1 equivalents of ClSO₃H to avoid excess.
  • Solvent selection : Non-polar solvents (e.g., DCM) reduce hydrolysis rates.
  • In situ quenching : Immediate neutralization of residual sulfonating agents with NaHCO₃ .

Q. What purification techniques are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) + 0.1% triethylamine to prevent acidic decomposition.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve polar byproducts .

Data Interpretation

Q. How should researchers interpret conflicting toxicity data in safety documentation?

Answer: Discrepancies in SDS toxicity profiles (e.g., acute vs. chronic toxicity) often arise from limited testing. Researchers should:

  • Assume worst-case scenarios : Treat the compound as a potential irritant (skin/eyes) and respiratory hazard.
  • Refer to structural analogs : Compare with indole derivatives (e.g., tert-butyl carbamates) with established toxicity .

Q. What computational tools predict the reactivity of the chlorosulfonyl group in novel reactions?

Answer:

  • DFT calculations : Model transition states for nucleophilic substitution (e.g., with amines or alcohols).
  • Molecular docking : Predict interactions in biological assays (e.g., enzyme inhibition).
  • QSPR models : Relate electronic parameters (Hammett σ) to reaction rates .

Stability and Reactivity

Q. Under what conditions does the chlorosulfonyl group undergo hydrolysis, and how is this monitored?

Answer: Hydrolysis occurs in aqueous or protic solvents (e.g., MeOH/H₂O), forming sulfonic acids. Monitor via:

  • TLC : Spot disappearance (Rf ~0.5 in DCM/MeOH 9:1).
  • pH titration : Acidic byproducts decrease pH.
  • IR : Loss of S=O stretching (1370 cm⁻¹) and emergence of S–O–H (broad ~2500 cm⁻¹) .

Q. How does the tert-butyl carbamate group influence photostability in long-term storage?

Answer: The tert-butyl group provides steric protection against UV-induced degradation. Storage recommendations:

  • Amber glass vials : Block UV/visible light.
  • Desiccants : Silica gel prevents moisture ingress.
  • Stability indicators : Periodic NMR checks for ester hydrolysis or sulfonyl chloride decomposition .

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